4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
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Description
4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that has shown promising results in scientific research. Its unique structure and properties make it a potential candidate for various applications in the fields of medicine and chemistry.
Scientific Research Applications
Anti-Inflammatory Properties: Hydrazine compounds have been investigated for their anti-inflammatory effects . Researchers explore their potential in managing inflammatory conditions.
Antibacterial and Antifungal Activity: Some hydrazine derivatives exhibit antibacterial and antifungal properties . These compounds could contribute to the development of novel antimicrobial agents.
Antitubercular Activity: Hydrazine-based compounds have been studied for their antitubercular effects . Their activity against Mycobacterium tuberculosis makes them relevant in the fight against tuberculosis.
Ligand Precursors and Metal Coordination
Hydrazine compounds serve as ligand precursors in metal coordination chemistry. Notably:
- Bidentate Schiff Base Ligands : These compounds can form bidentate Schiff base ligands, which play a crucial role in metal complexes and catalysis . Researchers explore their coordination chemistry and potential applications.
Materials Science and Crystal Engineering
The crystal structures of related compounds provide insights into their supramolecular arrangements:
Crystal Packing and Hydrogen-Bonding: The crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide (I) and its N0-[(thiophen-2-yl)methylidene]-derivative (II) reveal complex hydrogen-bonding networks . These interactions influence the crystal packing and stability.
Functional Materials: Alkylbenzoates, including derivatives of this compound, have been designed for various applications, such as liquid crystalline materials, organogelators, and non-linear optical materials . Further exploration may reveal novel functional properties.
Solubilizing Protective Groups
The 3,4-dimethoxybenzyl group has been used as a protective group for thiol moieties, enhancing solubility and stability during monolayer formation . This concept could inspire innovative approaches in materials science.
properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-11-2-4-12(5-3-11)10-16-7-9-19-15-13(14(16)17)6-8-18-15/h2-6,8H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISXJFXSRUITFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one |
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